![molecular formula C13H11F3O B14610721 {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene CAS No. 60512-45-0](/img/structure/B14610721.png)
{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene: is a chemical compound characterized by the presence of a trifluoroethoxy group attached to a cyclopropyl ring, which is further connected to an ethynyl group and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene typically involves multiple steps, starting with the preparation of the trifluoroethoxycyclopropane intermediate. This intermediate is then subjected to ethynylation reactions under controlled conditions to form the final product. Common reagents used in these reactions include trifluoroethanol, cyclopropyl bromide, and ethynyl lithium.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or cyclopropyl ring are replaced by other groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene is used as a building block for the synthesis of more complex molecules
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biological research. It can be used to study enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.
Medicine: In medicine, this compound has potential applications in drug discovery and development. Its unique chemical properties may lead to the development of new therapeutic agents targeting specific diseases or conditions.
Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoroethoxy group and cyclopropyl ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The ethynyl group may also participate in covalent bonding or other interactions, further enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
- 1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene
- Benzene, [[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl]-
Comparison: Compared to similar compounds, {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene stands out due to its unique combination of functional groups. The trifluoroethoxy group imparts increased stability and reactivity, while the cyclopropyl ring enhances its binding affinity to molecular targets. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
60512-45-0 |
|---|---|
Fórmula molecular |
C13H11F3O |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
2-[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynylbenzene |
InChI |
InChI=1S/C13H11F3O/c14-13(15,16)10-17-12(8-9-12)7-6-11-4-2-1-3-5-11/h1-5H,8-10H2 |
Clave InChI |
XEDLVLSOKLQPCG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#CC2=CC=CC=C2)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1E)-1-[4-(Methanesulfonyl)phenyl]-3,3-dimethyltriaz-1-ene](/img/structure/B14610649.png)
![1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid](/img/structure/B14610654.png)
![N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14610655.png)
![1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene](/img/structure/B14610658.png)

![1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole](/img/structure/B14610662.png)
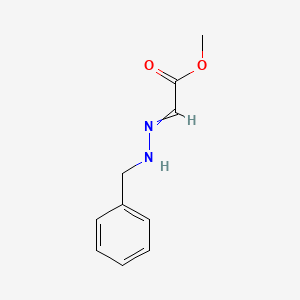
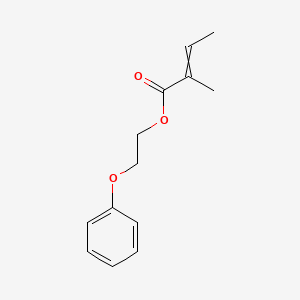
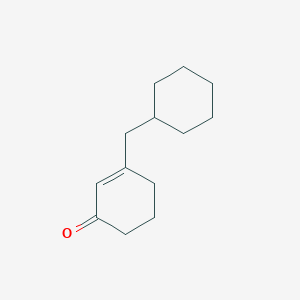
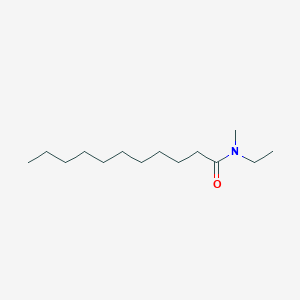
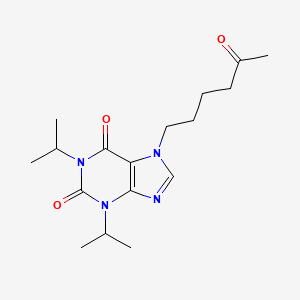
![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)
